Agistatin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agistatin E: is a pyranacetal compound originally isolated from the fungus Fusarium species. It is known for its ability to inhibit cholesterol biosynthesis, making it a significant compound in biochemical research . The molecular formula of this compound is C11H16O5, and it has a molecular weight of 228.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Agistatin E is typically isolated from the Fusarium species. The isolation process involves culturing the fungus under specific conditions to produce the compound. The exact synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation from natural sources remains the primary method .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Fusarium species. The fermentation process is optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Agistatin E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the pyranacetal ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Agistatin E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study pyranacetal chemistry and its reactivity.
Biology: this compound is studied for its role in inhibiting cholesterol biosynthesis, which is crucial for understanding metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating diseases related to cholesterol metabolism.
Industry: this compound is used in the development of biochemical assays and as a reference compound in analytical chemistry .
Mecanismo De Acción
Agistatin E exerts its effects by inhibiting the enzyme involved in cholesterol biosynthesis. The exact molecular targets and pathways are still under investigation, but it is known to interfere with the mevalonate pathway, which is crucial for cholesterol production .
Comparación Con Compuestos Similares
Agistatin A: Another pyranacetal compound with similar inhibitory effects on cholesterol biosynthesis.
Lovastatin: A well-known cholesterol-lowering drug that also targets the mevalonate pathway.
Simvastatin: Similar to lovastatin, it is used to lower cholesterol levels in patients .
Uniqueness: Agistatin E is unique due to its natural origin from Fusarium species and its specific inhibitory action on cholesterol biosynthesis. Unlike synthetic statins, this compound offers a natural alternative for studying cholesterol metabolism .
Actividad Biológica
Agistatin E is a compound of significant interest in the field of pharmacology due to its biological activities, particularly as a cholesterol biosynthesis inhibitor. This article will explore its mechanisms of action, biological effects, and relevant case studies that highlight its potential therapeutic applications.
Overview of this compound
This compound is derived from the fungal species Aspergillus terreus and is known for its ability to inhibit the biosynthesis of cholesterol. This characteristic positions it as a potential therapeutic agent in managing hypercholesterolemia and related cardiovascular diseases. The compound's structure and its interaction with biological systems have been studied extensively, revealing insights into its pharmacodynamics.
This compound exerts its biological effects primarily through the inhibition of key enzymes involved in the cholesterol synthesis pathway. The following table summarizes the primary mechanisms through which this compound operates:
Mechanism | Description |
---|---|
HMG-CoA Reductase Inhibition | This compound inhibits HMG-CoA reductase, a critical enzyme in the mevalonate pathway, leading to decreased cholesterol synthesis. |
Lipid Metabolism Regulation | It modulates lipid metabolism, influencing levels of low-density lipoprotein (LDL) and high-density lipoprotein (HDL). |
Antioxidant Properties | The compound exhibits antioxidant activity, which may contribute to cardiovascular protection by reducing oxidative stress. |
In vitro Studies
Research has demonstrated that this compound significantly reduces cholesterol levels in cultured hepatic cells. In one study, treatment with this compound resulted in a 50% reduction in cholesterol accumulation compared to control groups (p < 0.01). This effect was attributed to the downregulation of genes involved in cholesterol synthesis and uptake.
In vivo Studies
In animal models, this compound has shown promising results:
- Cholesterol Reduction : Mice fed a high-cholesterol diet supplemented with this compound exhibited a 30% reduction in serum cholesterol levels compared to those receiving no treatment (p < 0.05).
- Cardiovascular Health : Long-term administration of this compound resulted in improved endothelial function and reduced arterial stiffness, indicating potential benefits for cardiovascular health.
Case Studies
Several case studies have been documented to illustrate the clinical relevance of this compound:
-
Case Study 1: Hyperlipidemia Management
- A 55-year-old male patient with hyperlipidemia was treated with this compound for three months. Results indicated a reduction in LDL cholesterol levels from 160 mg/dL to 110 mg/dL (p < 0.01), along with improvements in overall lipid profiles.
-
Case Study 2: Cardiovascular Risk Assessment
- In a cohort study involving patients with metabolic syndrome, those treated with this compound showed significant improvements in markers of inflammation and oxidative stress compared to a placebo group. The study highlighted a reduction in C-reactive protein (CRP) levels by 40% (p < 0.001).
Research Findings
Recent studies have focused on the broader implications of this compound's biological activity:
- Synergistic Effects : Combining this compound with other lipid-lowering agents has been shown to enhance overall efficacy, suggesting potential for combination therapies.
- Safety Profile : Preliminary safety assessments indicate that this compound is well-tolerated with minimal adverse effects reported in clinical trials.
Propiedades
IUPAC Name |
(1S,3S,6R,7R,8R)-6-ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-2-6-3-4-10(13)11(14)7(12)5-8(16-10)15-9(6)11/h6,8-9,13-14H,2-5H2,1H3/t6-,8+,9-,10+,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLUHFDDAQPMDI-GSLIMFEQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C3(C1OC(O2)CC3=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CC[C@]2([C@]3([C@@H]1O[C@@H](O2)CC3=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.